![molecular formula C14H20N6 B14148681 3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 89292-93-3](/img/structure/B14148681.png)
3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The structure of this compound features a piperazine ring substituted with a phenylethyl group and a triazole ring, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves the nucleophilic substitution reaction of a suitable precursor. One common method involves the reaction of 1-(2-phenylethyl)piperazine with 1H-1,2,4-triazol-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as the formation of the piperazine ring, introduction of the phenylethyl group, and subsequent attachment of the triazole ring. The reaction conditions are optimized to ensure high yield and purity of the final product, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
科学研究应用
3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-[4-(2-Phenylethyl)piperazin-1-yl]aniline: Similar structure but with an aniline group instead of a triazole ring.
Cetirizine hydrochloride: Contains a piperazine ring with different substituents, used as an antihistamine.
7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: Another triazole derivative with different substituents.
Uniqueness
3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a piperazine ring with a phenylethyl group and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
89292-93-3 |
|---|---|
分子式 |
C14H20N6 |
分子量 |
272.35 g/mol |
IUPAC 名称 |
3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H20N6/c15-13-16-14(18-17-13)20-10-8-19(9-11-20)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H3,15,16,17,18) |
InChI 键 |
IHRSKYQIDBNEQY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NNC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


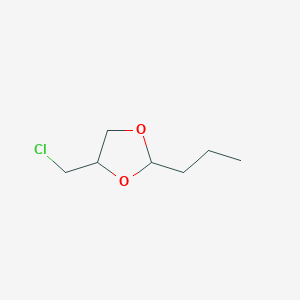
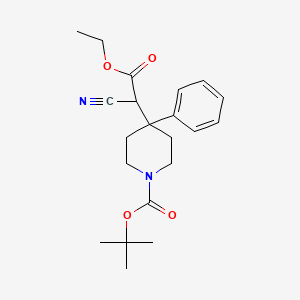
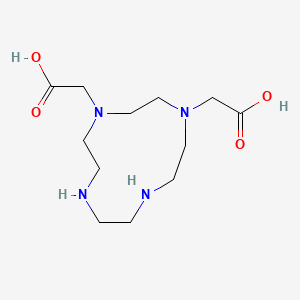
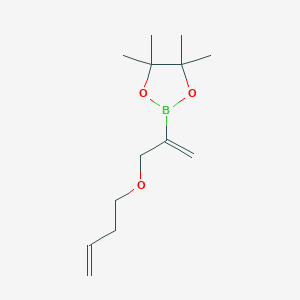

![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
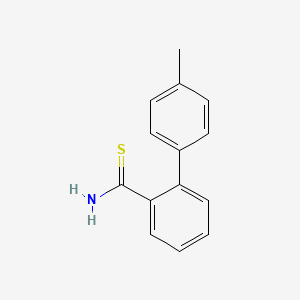
![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)
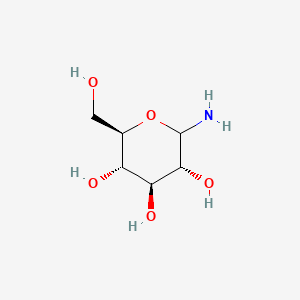


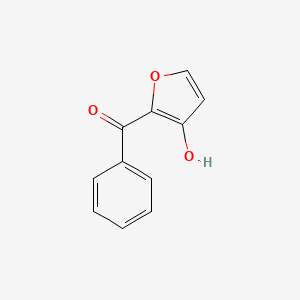
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
